molecular formula C21H26N6 B6457228 5-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile CAS No. 2549026-86-8

5-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile

Cat. No. B6457228
CAS RN: 2549026-86-8
M. Wt: 362.5 g/mol
InChI Key: PFIXDCLIWQEKGC-UHFFFAOYSA-N
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Description

The compound “tert-butyl 4- (6-aminopyridin-3-yl)piperazine-1-carboxylate” is an organic chemical synthesis intermediate . It’s used in the synthesis of various other compounds .


Synthesis Analysis

The synthesis of “tert-butyl 4- (6-aminopyridin-3-yl)piperazine-1-carboxylate” involves the reaction of 4- (6-Nitro-pyridin-3-yl)-piperazine-1 -carboxylic acid tert-butyl ester and Pd/C in ethanol, stirred with an H2 balloon for 3 hours . The product is obtained through purification .


Molecular Structure Analysis

The molecular formula of “tert-butyl 4- (6-aminopyridin-3-yl)piperazine-1-carboxylate” is C14H22N4O2 . The molecular weight is 278.35 .


Physical And Chemical Properties Analysis

The compound “tert-butyl 4- (6-aminopyridin-3-yl)piperazine-1-carboxylate” has a melting point of 130-132℃ and a predicted boiling point of 454.1±45.0 °C . It’s slightly soluble in DMSO and very slightly soluble in methanol .

Scientific Research Applications

Anti-Tubercular Activity

5-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile: has been investigated for its anti-tubercular potential. Researchers synthesized novel derivatives and evaluated their activity against Mycobacterium tuberculosis H37Ra. Among the tested compounds, several exhibited significant anti-tubercular activity, with IC50 values ranging from 1.35 to 2.18 μM. Notably, these compounds were also found to be non-toxic to human cells .

α-Glucosidase Inhibition for Diabetes Treatment

This compound serves as a crucial precursor for the synthesis of pyrrolidine alkaloids, such as Radicamines A and B. These alkaloids are of interest due to their α-glucosidase inhibitory properties. Inhibiting α-glucosidase is essential for managing type 2 diabetes mellitus and potentially other diseases, including cancer .

UV Stabilizers in Plastics and Coatings

The tert-butyl group in this compound contributes to its UV stabilizing properties. It can be used as a UV stabilizer in plastic articles or coatings. Its chemical properties suggest potential substitution with other phenolic benzotriazoles in similar applications .

Synthesis of Prenyl Indole Derivatives

Intermediate products involving this compound are valuable for synthesizing natural prenyl indole derivatives. These derivatives have diverse activities, including anticancer, anti-inflammatory, antinociceptive, and cytotoxic effects. Notably, they also inhibit 5-lipoxygenase .

Ligand in Ni-Catalyzed Reactions

4,4′,4″-Tri-tert-butyl-2,2′:6′,2″-terpyridine, a related compound, can serve as a ligand in Ni-catalyzed reactions. For instance, it plays a role in the synthesis of methylated alkanes and ketones via Ni-catalyzed methylation of unactivated alkyl halides and acid chlorides .

Mechanism of Action

While the mechanism of action for “5-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile” is not available, related compounds are known to inhibit cyclin-dependent kinases CDK4 and CDK6 .

properties

IUPAC Name

5-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6/c1-21(2,3)18-12-19(25-20(24-18)15-4-5-15)27-10-8-26(9-11-27)17-7-6-16(13-22)23-14-17/h6-7,12,14-15H,4-5,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFIXDCLIWQEKGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=CN=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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